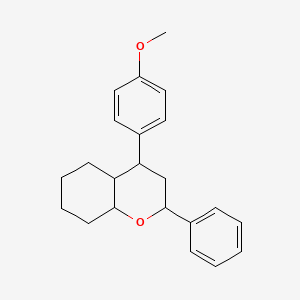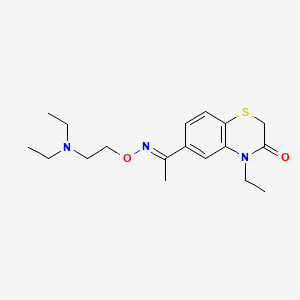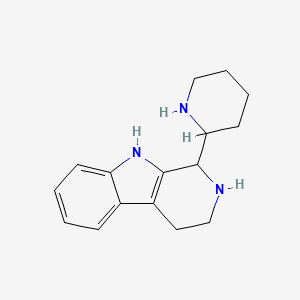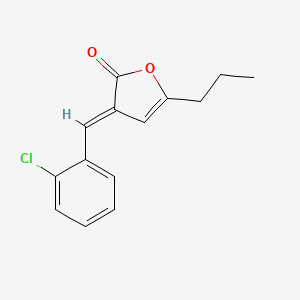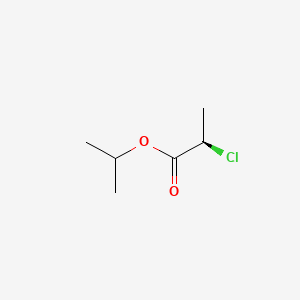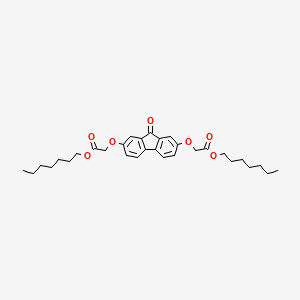
Acetic acid, 2,2'-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is a complex organic compound belonging to the class of fluorenes. Fluorenes are characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with acetic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))diacetate: A related compound with similar structural features but different ester groups.
9-oxo-9H-fluorene-2,7-dicarboxylic acid: Another fluorene derivative with distinct functional groups.
Uniqueness
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is unique due to its specific ester groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds .
Propriétés
Numéro CAS |
123278-14-8 |
|---|---|
Formule moléculaire |
C31H40O7 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
heptyl 2-[7-(2-heptoxy-2-oxoethoxy)-9-oxofluoren-2-yl]oxyacetate |
InChI |
InChI=1S/C31H40O7/c1-3-5-7-9-11-17-35-29(32)21-37-23-13-15-25-26-16-14-24(20-28(26)31(34)27(25)19-23)38-22-30(33)36-18-12-10-8-6-4-2/h13-16,19-20H,3-12,17-18,21-22H2,1-2H3 |
Clé InChI |
KYHWFWRSEHOIAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC(=O)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



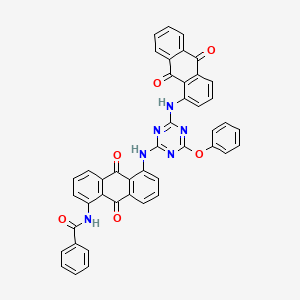
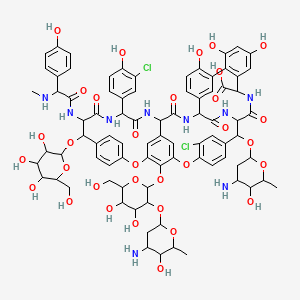


![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)

![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
